![molecular formula C17H20ClN3O4S B2957964 Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008230-42-9](/img/structure/B2957964.png)
Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
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Description
Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate, also known as CCI-779 or temsirolimus, is a chemical compound that belongs to the class of macrocyclic lactones. It is a derivative of sirolimus and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, renal diseases, and neurodegenerative disorders.
Scientific Research Applications
Potential Antitubercular Activity
Compounds derived from pyridine and indole, similar to the structure of the requested compound, have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Potential Cyclization Reactions
Cyclization reactions involving similar chlorophenyl-based compounds have led to the formation of various tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . This suggests that the compound might be useful in synthesizing new chemical entities through cyclization.
Potential Anticonvulsant Activity
Ester derivatives synthesized from reactions involving chlorophenyl compounds have been screened for their anticonvulsant activity . This indicates a possible application in developing anticonvulsant medications.
properties
IUPAC Name |
ethyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S/c1-2-25-15(23)10-13-16(24)19-7-8-21(13)17(26)20-14(22)9-11-3-5-12(18)6-4-11/h3-6,13H,2,7-10H2,1H3,(H,19,24)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGJLJDMRQIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate |
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